molecular formula C7H7BrClN B12971056 3-Bromo-2-(2-chloroethyl)pyridine

3-Bromo-2-(2-chloroethyl)pyridine

Cat. No.: B12971056
M. Wt: 220.49 g/mol
InChI Key: DLJUCKCMUWUXLB-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-chloroethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by a pyridine ring substituted with a bromine atom at the third position and a 2-chloroethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-chloroethyl)pyridine typically involves the halogenation of 2-(2-chloroethyl)pyridine. One common method is the bromination of 2-(2-chloroethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-chloroethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-ethylpyridine derivatives.

Scientific Research Applications

3-Bromo-2-(2-chloroethyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.

    Industrial Applications: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-chloroethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: Similar structure but lacks the 2-chloroethyl group.

    2-(2-Chloroethyl)pyridine: Similar structure but lacks the bromine atom.

    3-Bromo-2-hydroxypyridine: Similar structure but has a hydroxyl group instead of the 2-chloroethyl group.

Uniqueness

3-Bromo-2-(2-chloroethyl)pyridine is unique due to the presence of both bromine and 2-chloroethyl substituents, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-2-(2-chloroethyl)pyridine

InChI

InChI=1S/C7H7BrClN/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4H2

InChI Key

DLJUCKCMUWUXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCCl)Br

Origin of Product

United States

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